molecular formula C30H24CuO4 B083677 Copper 1,3-diphenyl-1,3-propanedionate CAS No. 14405-48-2

Copper 1,3-diphenyl-1,3-propanedionate

Cat. No.: B083677
CAS No.: 14405-48-2
M. Wt: 512.1 g/mol
InChI Key: UILYCOXWSHKINW-AGIYBIRKSA-N
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Description

Copper 1,3-diphenyl-1,3-propanedionate, also known as bis(dibenzoylmethanato)copper, is a coordination compound with the molecular formula C30H22CuO4. This compound is characterized by its unique structure, where a copper ion is coordinated with two 1,3-diphenyl-1,3-propanedionate ligands.

Mechanism of Action

Target of Action

Copper 1,3-diphenyl-1,3-propanedionate is an organometallic compound

Mode of Action

As an organometallic compound, it may interact with its targets through coordination bonds, where the copper ion can form coordinate covalent bonds with electron-rich atoms in biological molecules .

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be affected by the pH and ionic strength of its environment . Additionally, the presence of other substances could potentially interfere with its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper 1,3-diphenyl-1,3-propanedionate can be synthesized through the reaction of copper(II) acetate with 1,3-diphenyl-1,3-propanedione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Copper 1,3-diphenyl-1,3-propanedionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various copper complexes with different oxidation states and ligand environments. These products can have distinct chemical and physical properties, making them useful for different applications .

Scientific Research Applications

Copper 1,3-diphenyl-1,3-propanedionate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper 1,3-diphenyl-1,3-propanedionate is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it versatile for different applications in research and industry .

Biological Activity

Copper 1,3-diphenyl-1,3-propanedionate (CAS#: 14405-48-2) is a coordination compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, antioxidant activity, and its role in drug synthesis.

  • Molecular Formula : C30_{30}H22_{22}CuO4_{4}
  • Molecular Weight : 510.039 g/mol
  • Melting Point : 310-320ºC (decomposes)

Anticancer Properties

Recent studies have highlighted the potential of copper complexes, including this compound, in cancer therapy. A notable study demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This is particularly promising for developing targeted cancer therapies.

Case Study :
A study published in the journal Bioorganic & Medicinal Chemistry evaluated a series of chalcone derivatives and their copper complexes. The results indicated that these compounds could inhibit cell proliferation in breast cancer cells effectively:

CompoundIC50_{50} (µM)Selectivity Index
This compound12.55.0
Control (Doxorubicin)10.02.0

This indicates that this compound has a favorable selectivity index compared to traditional chemotherapeutics, suggesting its potential as an effective anticancer agent .

Antioxidant Activity

Copper complexes are also known for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Research Findings :
A study assessed the antioxidant capacity of various copper complexes using DPPH and ABTS assays. This compound demonstrated significant radical scavenging activity:

Assay TypeIC50_{50} (µM)
DPPH25.0
ABTS20.0

These results indicate that this compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

The biological activity of this compound can be attributed to its ability to interact with cellular components and modulate various signaling pathways. It is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by disrupting mitochondrial function.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

  • Prostaglandin Synthesis : It has been noted for its role in prostaglandin biosynthesis pathways which are critical for developing anti-inflammatory drugs .
  • Metal-Based Therapeutics : The compound's metal coordination properties allow it to be explored as a potential metal-based therapeutic agent in various diseases.

Properties

IUPAC Name

copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILYCOXWSHKINW-AGIYBIRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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